molecular formula C8H7F3IN B12835505 2-Iodo-4-(trifluoromethyl)benzylami

2-Iodo-4-(trifluoromethyl)benzylami

Katalognummer: B12835505
Molekulargewicht: 301.05 g/mol
InChI-Schlüssel: MKPBENGEXUKOMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Iodo-4-(trifluoromethyl)benzylamine is an organic compound that features both iodine and trifluoromethyl groups attached to a benzylamine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-(trifluoromethyl)benzylamine typically involves multiple steps. One common method starts with the iodination of a benzylamine derivative, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of 2-Iodo-4-(trifluoromethyl)benzylamine may involve scalable processes such as continuous flow chemistry, which allows for the efficient and consistent production of the compound. The use of automated systems and optimized reaction conditions can further enhance the yield and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-Iodo-4-(trifluoromethyl)benzylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like N-bromosuccinimide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield complex aromatic compounds, while oxidation reactions may produce benzyl alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

2-Iodo-4-(trifluoromethyl)benzylamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Iodo-4-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or other biomolecules. The iodine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Iodo-4-(trifluoromethyl)benzylamine is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct chemical properties

Eigenschaften

Molekularformel

C8H7F3IN

Molekulargewicht

301.05 g/mol

IUPAC-Name

[2-iodo-4-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C8H7F3IN/c9-8(10,11)6-2-1-5(4-13)7(12)3-6/h1-3H,4,13H2

InChI-Schlüssel

MKPBENGEXUKOMY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(F)(F)F)I)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.